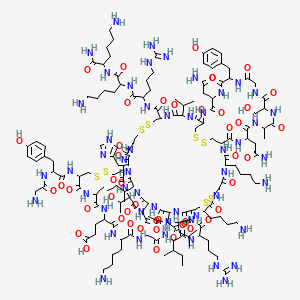
7-Ketoabiraterone acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ketoabiraterone acetate is a derivative of abiraterone acetate, a potent inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. The compound is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has shown promise in enhancing the efficacy of abiraterone acetate by potentially offering better pharmacokinetic properties .
Vorbereitungsmethoden
The synthesis of 7-Ketoabiraterone acetate involves several steps, starting from abiraterone acetate. The key steps include:
Oxidation: Abiraterone acetate is subjected to oxidation to introduce a keto group at the 7th position. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Acetylation: The resulting compound is then acetylated to form this compound.
Industrial production methods focus on optimizing these reactions to ensure high yield and purity. Techniques such as solid dispersion through spray drying and inclusion complex formation with hydroxypropyl-β-cyclodextrin have been explored to enhance the solubility and bioavailability of the compound .
Analyse Chemischer Reaktionen
7-Ketoabiraterone acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Ketoabiraterone acetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: The compound is studied for its effects on androgen biosynthesis and its potential to inhibit the growth of prostate cancer cells.
Medicine: It is primarily used in the treatment of metastatic castration-resistant prostate cancer, often in combination with other therapeutic agents to enhance efficacy.
Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic outcomes of abiraterone acetate
Wirkmechanismus
7-Ketoabiraterone acetate exerts its effects by inhibiting the enzyme CYP17, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells. The molecular targets include the adrenal glands, testes, and prostate tumor tissues .
Vergleich Mit ähnlichen Verbindungen
7-Ketoabiraterone acetate is compared with other similar compounds such as:
Abiraterone acetate: The parent compound, which is also a CYP17 inhibitor but may have different pharmacokinetic properties.
α-Epoxyabiraterone acetate: Another derivative with potential anti-cancer properties.
β-Epoxyabiraterone acetate: Similar to α-epoxyabiraterone acetate but with different stereochemistry.
3-Deoxy-3-acetyl abiraterone-3-ene: A derivative with modifications at the 3rd position.
The uniqueness of this compound lies in its potential to offer better solubility and bioavailability compared to abiraterone acetate, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C₂₆H₃₁NO₃ |
|---|---|
Molekulargewicht |
405.53 |
Synonyme |
(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7-oxo-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





